molecular formula C10H6BrClN2O2 B13186850 Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Cat. No.: B13186850
M. Wt: 301.52 g/mol
InChI Key: OOCLIOJMSSEJKA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds.

Scientific Research Applications

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

Uniqueness

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, chlorine, and methyl carboxylate groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H6BrClN2O2/c1-16-10(15)6-3-14-9-5(8(6)12)2-13-4-7(9)11/h2-4H,1H3

InChI Key

OOCLIOJMSSEJKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl

Origin of Product

United States

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